N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine
Description
Historical Context of Adenine-Based Alkylated Purine Derivatives
The exploration of alkylated purines traces its origins to early 20th-century investigations into plant growth regulators. Cytokinins, such as zeatin and kinetin, were among the first adenine derivatives identified as critical mediators of cell division and differentiation in plants. These compounds, featuring isopentenyl or furfuryl side chains, laid the groundwork for understanding how N-6 alkylation modulates biological activity. For instance, kinetin (N-6-furfuryladenine), isolated in 1954, demonstrated not only phytophysiological effects but also unintended roles in mammalian cell systems, sparking interest in purine derivatives as bioactive molecules.
The structural evolution of alkylated purines accelerated with the discovery of adenosine receptor (AR) ligands in the 1970s. Researchers recognized that modifications to the adenine core—particularly at the N-6 and N-9 positions—could enhance receptor binding affinity and selectivity. N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine emerges from this lineage, combining the isopentenyl motif of cytokinins with dimethyl substitutions to optimize steric and electronic properties for molecular interactions.
Structure
3D Structure
Properties
CAS No. |
62747-82-4 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
N,9-dimethyl-N-(3-methylbut-2-enyl)purin-6-amine |
InChI |
InChI=1S/C12H17N5/c1-9(2)5-6-16(3)11-10-12(14-7-13-11)17(4)8-15-10/h5,7-8H,6H2,1-4H3 |
InChI Key |
DLRWHRCEGGDHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(C)C1=NC=NC2=C1N=CN2C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of N9 Position
Starting Material : 6-Chloro-9H-purine or adenine derivatives.
Method :
Primary Amine Formation
Intermediate : 6-Chloro-9-methylpurine.
Method :
Secondary Amine Formation (Prenylation)
Intermediate : N9-Methyl-N6-methylpurin-6-amine.
Method :
-
Alkylation with Prenyl Bromide :
-
Reductive Amination :
Catalytic Coupling Approaches
Method :
-
Palladium-Catalyzed C–N Coupling :
Optimization and Challenges
-
Selectivity : Competing alkylation at N7/N3 positions necessitates careful control of stoichiometry and temperature.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography.
-
Catalyst Efficiency : Pd-based systems improve yields in coupling reactions but increase cost.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | NaH, DMF, 24h | 50–65 | Simple reagents | Low yield for tertiary amine |
| Reductive Amination | NaBH₃CN, MeOH, 6h | 60–70 | Mild conditions | Requires prenyl aldehyde synthesis |
| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, 120°C | 55–75 | High regioselectivity | Costly catalysts |
Recent Advances and Scalability
Chemical Reactions Analysis
Types of Reactions
N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Plant Growth Regulator
Isopentenyl adenine is recognized for its role as a cytokinin, a class of plant hormones that promote cell division and growth. It has been shown to:
- Enhance shoot proliferation in tissue cultures.
- Improve root development and overall plant vigor.
Case studies have demonstrated that the application of isopentenyl adenine can significantly increase the yield of various crops by stimulating growth processes.
Antitumor Activity
Recent research indicates that derivatives of isopentenyl adenine exhibit cytotoxic effects against cancer cell lines. For example:
- A study evaluated several N-(9H-purin-6-yl) benzamide derivatives, including those based on isopentenyl adenine, which showed IC50 values indicating significant cytotoxicity (below 15 µM) against selected cancer cell lines .
This suggests potential applications in developing new anticancer therapies.
Metabolite in Human Health
Isopentenyl adenine has been identified as a metabolite in human blood, indicating its relevance in human health and nutrition. Its presence can serve as a biomarker for dietary intake from foods such as tea and kiwi .
Mechanism of Action
The mechanism of action of N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may also interfere with nucleic acid synthesis and function, contributing to its antiviral and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural analogs highlights key differences in substituents, biological activity, and physicochemical properties (Table 1).
Table 1: Comparison of N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine with Selected Analogs
*Calculated molecular weight based on formula C₁₁H₁₅N₅.
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: N9 Alkylation: The 3-methylbut-2-en-1-yl group in the target compound may enhance membrane permeability compared to smaller alkyl chains (e.g., ethyl in ) but could reduce solubility . Dimethyl vs. Monoalkyl: The N9 methyl group in the target compound likely improves metabolic stability over non-methylated analogs like IPA, which is prone to oxidation .
Kinase and Protease Inhibition: Analogs with bulky aromatic groups (e.g., dimethylphenyl ethenyl in ) show nanomolar potency against ABL1wt, suggesting that the target compound’s isopentenyl group may similarly engage hydrophobic kinase pockets . Thioether derivatives () exhibit ER selectivity, indicating that C8 modifications can redirect subcellular targeting .
Synthetic Accessibility :
- Microwave-assisted synthesis () and formamidine cyclization () are scalable routes for purine-6-amines, though the target compound’s dimethyl groups may require additional methylation steps .
Bromo and chloro substituents () may enhance binding but increase molecular weight and toxicity risks .
Biological Activity
4-Amino-8-cyanoquinoline-3-carbohydrazide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure
The compound features a quinoline core with an amino group at position 4, a cyano group at position 8, and a carbohydrazide moiety. This unique structure contributes to its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and leukemia cells.
Table 1: Anticancer Activity of 4-Amino-8-cyanoquinoline-3-carbohydrazide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of protein kinases |
| K562 (Leukemia) | 3.8 | Induction of apoptosis through caspase activation |
| HCT116 (Colon) | 4.5 | Disruption of cell cycle progression |
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting bacterial growth and fungal infections.
Table 2: Antimicrobial Activity of 4-Amino-8-cyanoquinoline-3-carbohydrazide
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Anti-inflammatory Effects
Research indicates that 4-Amino-8-cyanoquinoline-3-carbohydrazide possesses anti-inflammatory properties, particularly through the inhibition of nitric oxide production in LPS-stimulated macrophages.
Case Study: Inhibition of Nitric Oxide Production
In a study involving RAW 264.7 cells, the compound demonstrated an IC50 value of 0.39 µM for inhibiting nitric oxide production, comparable to established anti-inflammatory agents.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Protein Kinase Inhibition : The compound inhibits specific protein kinases involved in cancer cell signaling pathways.
- Caspase Activation : Induces apoptosis in cancer cells by activating caspase pathways.
- Nitric Oxide Synthase Inhibition : Reduces inflammation by inhibiting inducible nitric oxide synthase (iNOS).
Q & A
Q. How is N,9-Dimethyl-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine synthesized, and what optimization strategies improve yield?
The compound is synthesized via nucleophilic substitution at the purine C6 position. A typical protocol involves reacting 2,6-dichloro-9H-purine derivatives with 3-methylbut-2-en-1-amine under nitrogen protection in DMF or toluene at 80–110°C for 3–6 hours. Yield optimization focuses on:
- Catalyst use : Triethylamine or Hunig’s base to deprotonate amines and accelerate substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction with ethyl acetate to isolate products .
- Temperature control : Prolonged heating (>6 hours) at 90°C reduces decomposition of the isopentenyl group .
Q. What analytical methods validate the purity and structural integrity of this compound?
- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., δ 8.02 ppm for C8 protons in mesitylthio derivatives) and distinguish N9-methylation (δ 3.5–4.0 ppm) .
- Mass spectrometry : ESI-HRMS or LC-MS verifies molecular weight (e.g., m/z 286.1 [M+H]+ for mesitylthio analogs) .
- HPLC : Retention times (e.g., 3.67 min for 299.0 m/z species) assess purity (>95% typical for bioactive studies) .
Advanced Research Questions
Q. How do structural modifications at the purine C8 position influence selectivity in biological assays?
Substitution with electron-withdrawing groups (e.g., bromo, chloro) at C8 enhances binding to targets like cysteine proteases or acetylcholinesterase. For example:
- 8-Bromo derivatives : Increase steric bulk, improving selectivity for trypanosomal proteases (IC50 < 1 µM) over human homologs .
- Thioether linkages (e.g., mesitylthio) : Enhance membrane permeability, critical for endoplasmic reticulum-targeted activity . Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies validates these interactions .
Q. What methodologies resolve contradictions in reported bioactivity data across analogs?
Discrepancies in IC50 values or selectivity profiles often arise from:
- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.5) or ionic strength alter ionization states of purine amines. Standardization using TRIS or HEPES buffers is critical .
- Cellular models : Primary cell lines vs. immortalized lines (e.g., HEK293) exhibit differences in transporter expression, affecting compound uptake .
- Data normalization : Use of internal controls (e.g., β-galactosidase reporters) minimizes false positives in high-throughput screens .
Q. How can X-ray crystallography refine the binding mode of this compound with enzymatic targets?
- Co-crystallization : Soak purified enzyme (e.g., acetylcholinesterase) with 1–5 mM compound in crystallization buffer (e.g., PEG 3350, pH 8.5) .
- SHELX refinement : Resolve electron density maps (2.0–2.5 Å resolution) to confirm purine ring orientation and hydrogen bonding (e.g., N6-amine to Glu199 in AChE) .
- Validation : Compare with DFT-calculated bond lengths (e.g., C–N distances within 1.33–1.38 Å) to ensure accuracy .
Q. What strategies mitigate tautomerism-related ambiguities in NMR characterization?
- Variable temperature (VT) NMR : Identify tautomers (e.g., N1-H vs. N7-H) by observing chemical shift coalescence at 25–60°C .
- Deuterium exchange : Add D2O to confirm exchangeable protons (e.g., N6-amine protons at δ 13.1 ppm) .
- 2D experiments (HSQC, HMBC) : Resolve ambiguous couplings, such as correlations between C8 and adjacent substituents .
Methodological Challenges and Solutions
Q. How to design SAR studies for purine derivatives targeting multiple enzyme isoforms?
- Scaffold diversification : Synthesize analogs with substituents at C2 (chloro), C6 (methyl), and N9 (isopropyl) to probe isoform-specific pockets .
- Kinetic assays : Measure kcat/KM ratios under steady-state conditions to differentiate competitive vs. non-competitive inhibition .
- Cross-screening : Test against homologs (e.g., cruzain vs. rhodesain) to identify conserved vs. divergent binding motifs .
Q. What computational tools predict metabolic stability of N,9-dimethyl purine analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
